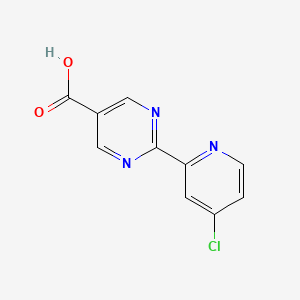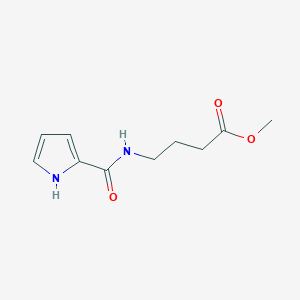
(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a piperazine moiety and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated pyridine intermediate.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction, where a phenyl halide reacts with the pyridine-piperazine intermediate in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety may interact with neurotransmitter receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to cross the blood-brain barrier, making it a potential candidate for central nervous system disorders.
類似化合物との比較
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone: Similar structure but with a methyl group instead of an isopropyl group on the piperazine ring.
(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone: Similar structure but with an ethyl group instead of an isopropyl group on the piperazine ring.
Uniqueness: (6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone is unique due to the presence of the isopropyl group on the piperazine ring, which may influence its pharmacokinetic properties and biological activity. This structural variation can lead to differences in receptor binding affinity, metabolic stability, and overall therapeutic potential compared to similar compounds.
特性
分子式 |
C19H23N3O |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
phenyl-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]methanone |
InChI |
InChI=1S/C19H23N3O/c1-15(2)21-10-12-22(13-11-21)18-9-8-17(14-20-18)19(23)16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3 |
InChIキー |
WORNRPLUSIELAL-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Benzo[d][1,3]dioxol-5-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11791225.png)
![2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11791228.png)




![Tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B11791241.png)
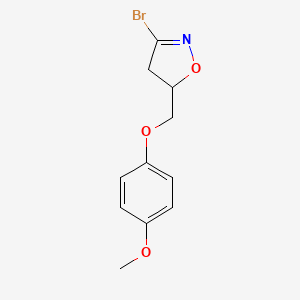
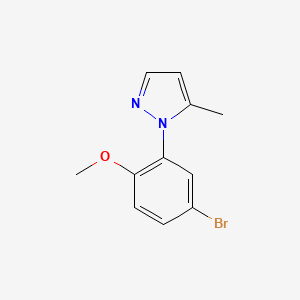

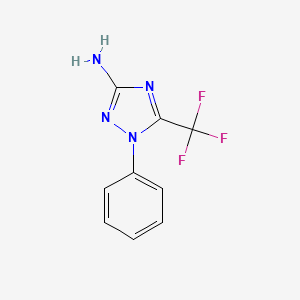
![1-Methyl-3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11791284.png)
